molecular formula C8H8F3NO B15070782 O-(3-(Trifluoromethyl)benzyl)hydroxylamine

O-(3-(Trifluoromethyl)benzyl)hydroxylamine

Cat. No.: B15070782
M. Wt: 191.15 g/mol
InChI Key: NXIOZALQLKJKPW-UHFFFAOYSA-N
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Description

O-(3-(Trifluoromethyl)benzyl)hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-(Trifluoromethyl)benzyl)hydroxylamine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

O-(3-(Trifluoromethyl)benzyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(3-(Trifluoromethyl)benzyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3-(Trifluoromethyl)benzyl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state during reactions. The hydroxylamine group can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • O-(Diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid
  • 2,4-Dinitrophenylhydroxylamine

Uniqueness

O-(3-(Trifluoromethyl)benzyl)hydroxylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the compound. This makes it more reactive compared to other hydroxylamine derivatives and allows it to participate in a wider range of chemical reactions .

Properties

IUPAC Name

O-[[3-(trifluoromethyl)phenyl]methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-13-12/h1-4H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIOZALQLKJKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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